N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide
Description
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methylpyrazine-2-carboxamide moiety at position 2. The compound’s synthesis typically involves nucleophilic substitution on cyanuric chloride derivatives, followed by coupling with pyrazine-based carboxylic acids or their activated esters. Characterization methods include ¹H NMR, ¹³C NMR, HRMS, and FT-IR spectroscopy to confirm substituent positions and bonding patterns .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2/c1-19(2)11-16-9(17-12(18-11)21-3)7-15-10(20)8-6-13-4-5-14-8/h4-6H,7H2,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKNDUDPGNVEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NC=CN=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine and methanol under controlled conditions.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced by reacting the triazine intermediate with pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine and pyrazine rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Research
Compounds such as N′-(4-(arylamino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazide (7a-j) share the pyrazine-triazine backbone but differ in substituents. For example:
- Pyrazine substitution: The target compound uses a pyrazine-2-carboxamide group, while analogues like 7a-j feature isonicotinohydrazide or pyridin-2-ylamino groups. This variation impacts hydrogen bonding and steric interactions with microbial targets .
- Activity: Compounds 7a-j exhibit MIC values of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli, with potency linked to electron-withdrawing substituents on the aryl ring.
Substituent Effects on Bioactivity
- Dimethylamino vs. Morpholino Groups: Morpholino-triazine derivatives (e.g., N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide) prioritize kinase inhibition due to morpholine’s hydrogen-bonding capacity. In contrast, the dimethylamino group in the target compound may favor interactions with hydrophobic enzyme pockets .
- Methoxy vs. Trifluoroethoxy Groups : Methoxy-substituted triazines (e.g., metsulfuron-methyl ) are herbicides, whereas trifluoroethoxy analogues (e.g., triflusulfuron-methyl ) show enhanced soil persistence. The target compound’s methoxy group likely reduces environmental stability compared to halogenated derivatives but improves metabolic compatibility in biological systems .
Key Research Findings and Limitations
- Antimicrobial Potential: Pyrazine-triazine hybrids (e.g., compounds 11–15 in ) demonstrate broad-spectrum activity against Gram-positive bacteria and fungi, with MICs as low as 2 µg/mL. The target compound’s pyrazine carboxamide may mimic these effects, but empirical validation is required .
- Synthetic Challenges : The methoxy group in the target compound may hinder nucleophilic substitution reactions compared to more reactive substituents like chloro or trifluoroethoxy groups, necessitating optimized coupling conditions .
- Thermodynamic Stability: Dimethylamino groups enhance solubility but may reduce crystallinity compared to morpholino or aryl-substituted triazines, complicating formulation .
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity based on existing literature, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine moiety linked to a pyrazine carboxamide structure. Its molecular formula is , with a molecular weight of approximately 250.27 g/mol. The presence of both dimethylamino and methoxy groups suggests potential for significant biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₆O₂ |
| Molecular Weight | 250.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its interaction with cellular targets involved in cancer proliferation and apoptosis. Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies indicate that derivatives with triazine and pyrazine functionalities exhibit cytotoxic effects by disrupting microtubule dynamics, which is crucial for mitosis.
Key Mechanisms Identified:
- Tubulin Inhibition : Compounds with similar structures have demonstrated the ability to inhibit tubulin polymerization, causing G2/M phase cell cycle arrest in various cancer cell lines (e.g., HeLa cells) .
- Induction of Apoptosis : Activation of caspases (caspase 3/7, 8, and 9) has been noted in studies involving related compounds, suggesting that the compound may trigger apoptotic pathways .
- Autophagy Modulation : Some derivatives have shown potential to induce autophagy via increased formation of autophagosomes .
Efficacy in Biological Assays
The efficacy of this compound has been evaluated through various assays:
- MTT Assay : This assay measures cell viability and has been used to assess the antiproliferative effects against several cancer cell lines. Compounds structurally similar have shown IC50 values below 10 µM against breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Caspase Activation Assays : Studies indicate that related compounds can significantly increase the activity of caspases involved in apoptosis .
- Cell Cycle Analysis : Flow cytometry has demonstrated that treatment with these compounds leads to an accumulation of cells in the G2/M phase, indicating effective cell cycle arrest .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Case Study 1 : A derivative was tested against human breast cancer cells (MCF-7). The results showed significant inhibition of cell growth at concentrations as low as 0.25 µM, with a mechanism involving tubulin disruption and apoptosis induction .
- Case Study 2 : Another study highlighted a series of triazine derivatives that exhibited promising antiproliferative effects against various cancer types. The results suggested that structural modifications could enhance biological activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
